N,N,2-trimethylpyrrolidin-3-amine

Description

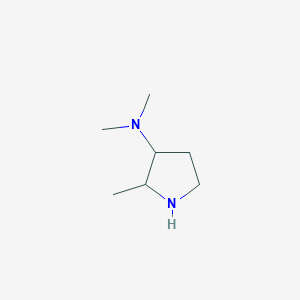

N,N,2-trimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

N,N,2-trimethylpyrrolidin-3-amine |

InChI |

InChI=1S/C7H16N2/c1-6-7(9(2)3)4-5-8-6/h6-8H,4-5H2,1-3H3 |

InChI Key |

RFCFJJAUESUTQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCN1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethylpyrrolidin-3-amine typically involves the reaction of pyrrolidine with methylating agents. One common method is the alkylation of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidines depending on the nature of the substituent.

Scientific Research Applications

N,N,2-trimethylpyrrolidin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N,2-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: The parent compound of N,N,2-trimethylpyrrolidin-3-amine, known for its use in organic synthesis.

N-methylpyrrolidine: A similar compound with one methyl group attached to the nitrogen atom.

N,N-dimethylpyrrolidine: Another derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Biological Activity

N,N,2-trimethylpyrrolidin-3-amine is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article will explore the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with three methyl groups attached to the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 114.21 g/mol. The unique substitution pattern of this compound influences its chemical behavior and biological activity significantly.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound has the potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, potentially modulating pathways involved in cell proliferation and apoptosis.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways depend on the specific target and the nature of the compound's interactions with other molecules.

Case Studies

-

Antimicrobial Activity : A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

The results indicate that this compound exhibits significant antimicrobial activity, suggesting its potential use in treating bacterial infections.

Bacterial Strain MIC (µg/mL) Escherichia coli 30 Staphylococcus aureus 25 -

Anticancer Study : In vitro studies were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using an MTT assay.

The IC50 values indicate that this compound has notable cytotoxic effects on these cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Cell Line IC50 (µM) MCF-7 15 A549 20

Synthesis Methods

Various synthesis methods for this compound have been developed. These methods include:

- Alkylation Reactions : The compound can be synthesized through alkylation of pyrrolidine with methyl iodide or other methylating agents.

- Reductive Amination : Another approach involves the reductive amination of suitable carbonyl compounds with trimethylamine.

These synthetic pathways allow researchers to tailor the properties of this compound for specific applications in pharmaceuticals and chemical industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.